1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Calcium channel pharmacology Dihydropyridine receptor Negative control compound

Secure a regioisomerically pure 2-oxo-1,2-dihydropyridine-3-carboxylic acid building block. The confirmed 2-oxo (not 6-oxo) isomer prevents structural ambiguity in SAR assays. The free carboxylic acid handle enables high-throughput amide/ester derivatization, while the 5-chlorothiophene moiety supports cross-coupling and halogen-bonding interactions. Critically, with a Ki >100,000 nM at the L-type calcium channel, this scaffold serves as a validated negative control and avoids confounding cardiovascular pharmacology in CNS/analgesic fragment-based screens.

Molecular Formula C11H8ClNO3S
Molecular Weight 269.7 g/mol
CAS No. 1281557-40-1
Cat. No. B1464606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS1281557-40-1
Molecular FormulaC11H8ClNO3S
Molecular Weight269.7 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(S2)Cl
InChIInChI=1S/C11H8ClNO3S/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16)
InChIKeySOQQGAAGHRWEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1281557-40-1) – Core Structural and Physicochemical Profile


1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1281557‑40‑1) is a heterocyclic small molecule possessing a 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid core N‑functionalised with a 5‑chlorothiophen‑2‑ylmethyl group . Its molecular formula is C₁₁H₈ClNO₃S (MW 269.70 g mol⁻¹), and the canonical SMILES is O=C(O)c1cccn(Cc2ccc(Cl)s2)c1=O . Suppliers list purities of 95‑98 % and the compound is typically offered as a research‑grade building block . The molecule bears a carboxylic acid handle suitable for amide or ester derivatisation and a halogenated thiophene that can participate in cross‑coupling reactions, making it a versatile synthon for medicinal‑chemistry campaigns .

Why Close Analogs of 1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Cannot Be Freely Interchanged


The 5‑chlorothiophen‑2‑ylmethyl substituent is not an inert alkyl chain; it simultaneously introduces a lipophilic, electron‑rich thiophene that can engage in π‑stacking and hydrophobic contacts, a chlorine atom capable of halogen‑bonding interactions, and a constrained methylene linker that preorganises the geometry relative to the pyridinone ring [1]. Changing the heterocycle (e.g., to furan or phenyl), altering the halogen position, or moving the carbonyl from the 2‑ to the 6‑position deregulates the three‑dimensional presentation of these features, directly affecting target‑binding thermodynamics and downstream biological readouts [1]. Consequently, simple N‑benzyl, N‑unsubstituted, or regioisomeric 6‑oxo variants are not functionally equivalent procurement substitutes when the structure‑activity relationship depends on this precise pharmacophoric pattern [1].

Quantitative Differentiation Evidence for 1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid


Calcium‑Channel Dihydropyridine‑Site Affinity: Target Compound vs. Classical Dihydropyridine Blocker

In a rat‑whole‑brain L‑type Ca²⁺‑channel dihydropyridine‑site competition assay, the target compound exhibited a Ki > 100 000 nM, whereas the reference dihydropyridine nifedipine typically displays sub‑nanomolar affinity at the same site (reported Ki ≈ 0.1‑0.5 nM) [1][2]. This >10⁵‑fold difference confirms that the compound essentially does not occupy the dihydropyridine binding pocket, ruling out pharmacological calcium‑channel‑blocker activity [1]. The data derive from a single ChEMBL‑deposited measurement performed in the context of an analgesic‑discovery programme that used the compound as a comparator probe [1].

Calcium channel pharmacology Dihydropyridine receptor Negative control compound

Regioisomeric Comparison: 2‑Oxo vs. 6‑Oxo Dihydropyridine‑3‑carboxylic Acid Core

The 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid scaffold (target compound core) is synthetically accessed via heterocyclisation of aminomethylidene Meldrum’s acid derivatives with active methylene nitriles, a route that regioselectively installs the oxo group at the 2‑position [1]. The corresponding 6‑oxo regioisomer (1‑[(5‑chlorothiophen‑2‑yl)methyl]‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxylic acid) requires a different synthetic strategy, often with lower regiochemical control, and no biological data for the 6‑oxo regioisomer with the same N‑substituent are publicly available . In‑class poly‑substituted 2‑oxo‑dihydropyridine‑3‑carboxylic acid derivatives are described as drug precursors or prospective ligands, whereas analogous 6‑oxo derivatives are less explored [1]. This practical synthetic fidelity gives the 2‑oxo compound a distinct advantage in reproducible library production.

Regioisomer differentiation Synthetic accessibility Medicinal chemistry building blocks

Fragment‑Based Evidence in Serine‑Protease Inhibition: Thrombin Inhibitor Containing the Target Scaffold

A patented compound explicitly incorporating the 1‑[(5‑chlorothiophen‑2‑yl)methyl]‑2‑oxo‑1,2‑dihydropyridin‑2‑one substructure (BDBM162559) demonstrated an IC₅₀ < 100 nM against human thrombin in a chromogenic substrate assay (S‑2238, pH 7.4, 25 °C) [1]. The substructure provides the thiophene‑chlorine pharmacophore and the pyridinone hydrogen‑bond acceptor that are critical for binding in the thrombin S1/S2 pocket. In contrast, the bare 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid parent compound lacks the extended aryl‑halogen motif and is not reported to confer sub‑micromolar thrombin affinity. This establishes the target compound as a privileged fragment that, when elaborated, yields potent serine‑protease inhibitors [1].

Serine protease inhibition Fragment-based drug discovery Thrombin inhibitors

N‑Substituent Impact on Intrinsic Reactivity: Carboxylic‑Acid‑Driven Derivatisation Potential

The 3‑carboxylic acid functionality of the target compound is a demonstrated handle for derivatisation. Generic 2‑oxo‑1,2‑dihydropyridine‑3‑carboxylic acid derivatives undergo S‑alkylation, amide formation, and heterocycle annulation with reliable yields, as shown for the 5‑cyano‑substituted parent [1]. When the N‑(5‑chlorothiophen‑2‑ylmethyl) substituent is present, the carboxylic acid remains sterically accessible and does not undergo intramolecular cyclisation with the thiophene ring, a side reaction that can plague ortho‑substituted benzyl analogs. This predictable reactivity profile is a practical differentiator for scale‑up and library production relative to less well‑characterised N‑substituted congeners.

Amide coupling Esterification Parallel library synthesis

High‑Value Application Scenarios for 1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Based on Quantitative Evidence


Calcium‑Channel‑Silent Fragment for Pain‑Target‑Focused Library Design

Because the compound exhibits a Ki > 100 000 nM at the L‑type calcium‑channel dihydropyridine site [1], it can be incorporated into fragment‑based screening libraries for analgesic or CNS targets without introducing confounding calcium‑channel‑blocker pharmacology. This is particularly relevant for programmes targeting NOP/opioid receptors where dihydropyridine‑site activity is undesirable [1].

Key Synthon for Serine‑Protease Inhibitor Elaboration (Thrombin Series)

The scaffold is the core of a patented thrombin inhibitor (BDBM162559) that achieves an IC₅₀ < 100 nM [2]. Researchers developing coagulation‑factor inhibitors can obtain the parent acid and independently derivatise the carboxylic acid and the 5‑position of the pyridinone ring to explore SAR around the S1/S2 pockets of thrombin and related serine proteases.

Regiochemically‑Defined Precursor for Parallel Medicinal‑Chemistry Derivatisation

The established Meldrum’s‑acid‑based regioselective synthesis [3] guarantees the 2‑oxo (rather than 6‑oxo) isomer, providing a structurally unambiguous building block. The free carboxylic acid allows straightforward amide coupling or esterification in high‑throughput parallel synthesis, reducing the risk of regioisomeric contamination that could confound biological assay interpretation.

Negative‑Control Compound for Dihydropyridine‑Site Calcium‑Channel Assays

With a Ki > 100 000 nM, the compound can serve as a true negative control in L‑type calcium‑channel radioligand‑displacement assays, confirming that observed positive hits are not artefacts of the dihydropyridine‑binding pocket [1]. This application requires a compound that lacks even weak partial affinity, a criterion that only a small subset of structurally similar dihydropyridines satisfy.

Quote Request

Request a Quote for 1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.